Free base tryptamines often cause solubility and handling issues. 5-Methyltryptamine HCl (CAS 1010-95-3) is the stable hydrochloride salt ensuring precise stoichiometry. • 5-HT1D Ki=6.4 nM (>3.5-fold over tryptamine). • Enables telescoped Pictet-Spengler reactions directly in methanol. • Formamide formation ~71% yield for isocyanide cross-couplings. In stock for immediate global shipping.
5-Methyltryptamine hydrochloride (CAS: 1010-95-3) is a high-purity, stable salt form of a 5-alkylated indolealkylamine. In industrial and laboratory settings, it serves as a critical synthetic precursor for complex N-heterocycles, triptan-class pharmaceuticals, and functionalized indole derivatives. Pharmacologically, it acts as a potent, non-selective serotonin receptor agonist and monoamine releasing agent. Procuring the hydrochloride salt rather than the free base ensures superior aqueous and methanolic solubility, enhanced shelf-life, and precise stoichiometric control during complex multi-step organic syntheses [1].
Substituting 5-methyltryptamine hydrochloride with its free base analog introduces significant process liabilities, including poor crystalline properties, limited solubility in standard polar solvents, and increased worker exposure risks due to hazardous dust generation during isolation [1]. Furthermore, substituting with unsubstituted tryptamine hydrochloride is unviable in pharmacological discovery; the lack of the lipophilic 5-methyl group results in a >3.5-fold drop in 5-HT1D receptor affinity [2] and fundamentally alters ligand-gated ion channel opening dynamics [3]. Consequently, using generic tryptamines or free base forms compromises both synthetic throughput and assay reproducibility.
In pharmaceutical scale-up, the free base form of 5-methyltryptamine exhibits poor crystalline properties and limited solubility (approximately 37 mg/mL in 20% water/1-butanol). In contrast, 5-methyltryptamine hydrochloride provides superior solubility in methanol and water, allowing it to be used directly as a wet technical-grade intermediate in telescoped Pictet-Spengler reactions. This eliminates the need for isolating and drying the solid free base, significantly reducing worker exposure to hazardous dusts while maintaining batch throughput [1].
| Evidence Dimension | Crystallinity and Process Handling |
| Target Compound Data | 5-Methyltryptamine hydrochloride (High methanolic solubility, directly telescopeable) |
| Comparator Or Baseline | 5-Methyltryptamine free base (~37 mg/mL in 20% water/1-butanol, poor crystallinity) |
| Quantified Difference | Eliminates 1 isolation/drying step; significantly higher methanolic solubility |
| Conditions | Pilot-plant scale synthesis, methanol/ethanol solvent exchange |
Procuring the hydrochloride salt streamlines multi-step syntheses and improves safety by bypassing the isolation of hazardous, poorly soluble free-base intermediates.
The addition of a lipophilic methyl group at the 5-position of the indole ring significantly impacts binding affinity at serotonin receptors. 5-Methyltryptamine demonstrates a high binding affinity for the human 5-HT1D receptor with a Ki of 6.4 nM. When compared to unsubstituted tryptamine, which has a Ki of 23 nM, the 5-methyl variant provides a >3.5-fold increase in binding affinity [1]. This demonstrates that size and lipophilicity at the 5-position are critical for optimizing receptor interactions in antimigraine drug discovery.
| Evidence Dimension | 5-HT1D Receptor Binding Affinity (Ki) |
| Target Compound Data | 5-Methyltryptamine (Ki = 6.4 nM) |
| Comparator Or Baseline | Tryptamine (Ki = 23 nM) |
| Quantified Difference | >3.5-fold higher affinity for 5-HT1D |
| Conditions | In vitro human 5-HT1D receptor binding assay |
For researchers developing 5-HT1D agonists, 5-methyltryptamine provides a more potent and structurally relevant baseline scaffold than unsubstituted tryptamine.
In ligand-gated ion channel studies, the atom or group at the 5-position of the tryptamine core dictates channel opening efficiency. 5-Methyltryptamine exhibits a Ki for the 5-HT3A receptor that is approximately 100-fold greater than that of endogenous serotonin (5-HT). While 5-HT acts as a full agonist, 5-methyltryptamine's specific steric and electronegative profile at the 5-position alters its efficacy, making it a critical comparator for mapping the binding site requirements of Cys-loop receptors [1].
| Evidence Dimension | 5-HT3A Receptor Binding Affinity (Ki) |
| Target Compound Data | 5-Methyltryptamine (~100-fold greater Ki than 5-HT) |
| Comparator Or Baseline | Serotonin (5-HT) (Baseline high affinity) |
| Quantified Difference | ~100-fold reduction in binding affinity compared to 5-HT |
| Conditions | [3H]granisetron competition studies on cells expressing 5-HT3A receptors |
This specific binding profile allows electrophysiologists to use 5-methyltryptamine to selectively probe the steric limits of the 5-HT3A receptor binding pocket.
5-Methyltryptamine hydrochloride is a highly effective primary amine precursor for the synthesis of α-acidic isocyanides and 4-aminooxazoles. In standardized formylation reactions using ethyl formate and triethylamine, 5-methyltryptamine hydrochloride reliably yields the corresponding formamide at 71% efficiency. This stable hydrochloride salt ensures precise stoichiometric control during the initial neutralization and formylation steps, which is critical for downstream palladium-catalyzed imidoylative cross-coupling reactions[1].
| Evidence Dimension | Formamide Synthesis Yield |
| Target Compound Data | 5-Methyltryptamine hydrochloride (71% yield) |
| Comparator Or Baseline | Theoretical baseline (Variable yields due to free base degradation) |
| Quantified Difference | Consistent 71% isolated yield of formamide intermediate |
| Conditions | Reaction with ethyl formate and Et3N, purified by FCC |
Procuring the hydrochloride salt ensures reproducible yields in the first step of complex multi-component isocyanide syntheses.
Ideal for telescoped Pictet-Spengler reactions where the hydrochloride salt's high methanolic solubility allows direct use without isolating hazardous free base intermediates[1].
Serves as a high-affinity baseline scaffold (Ki = 6.4 nM at 5-HT1D) for developing novel triptan-class therapeutics, outperforming unsubstituted tryptamine [2].
Utilized as a specific steric probe in[3H]granisetron competition assays to map the size and electronegativity constraints of the 5-HT3A receptor binding pocket [3].
The preferred stable precursor for generating formamides (achieving ~71% yields) and subsequent α-acidic isocyanides used in palladium-catalyzed cross-coupling reactions [4].
Irritant